molecular formula C9H10F2O2 B13524457 Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B13524457
M. Wt: 188.17 g/mol
InChI Key: RPUZKYGAMMDXTR-UHFFFAOYSA-N
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Description

Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a carboxylate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine atoms or the carboxylate group are replaced by other functional groups.

Scientific Research Applications

Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in research .

Comparison with Similar Compounds

Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can be compared with other tricyclic compounds such as:

These comparisons highlight the unique properties of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, particularly its enhanced reactivity and stability due to the presence of two fluorine atoms.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

methyl 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3

InChI Key

RPUZKYGAMMDXTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C3)C2(F)F

Origin of Product

United States

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